Ferric pyrophosphate citrate is derived from the combination of ferric ions with pyrophosphate and citrate. It falls under the category of iron replacement products, specifically designed for parenteral administration. The compound is classified as a second-class over-the-counter drug in Japan due to its potential health risks in rare cases. Its use is particularly significant in patients with chronic kidney disease who experience iron depletion due to regular hemodialysis treatments.
The synthesis of ferric pyrophosphate citrate involves a series of precise steps to ensure the formation of a stable, water-soluble chelate. The process typically includes:
Ferric pyrophosphate citrate has a complex molecular structure characterized by its coordination with iron ions. The empirical formula is , indicating a significant presence of both organic and inorganic components.
Ferric pyrophosphate citrate participates in various chemical reactions primarily involving the release and binding of iron ions in physiological conditions:
The mechanism by which ferric pyrophosphate citrate exerts its effects involves several key processes:
Relevant data from physicochemical analyses confirm that it maintains structural integrity while effectively delivering iron .
Ferric pyrophosphate citrate is primarily utilized in clinical settings for:
The development of soluble iron chelates began in the mid-19th century with Robiquet and Chapman’s pioneering work on soluble ferric pyrophosphate complexes. Early formulations were poorly characterized mixtures of ferric pyrophosphate and sodium citrate, primarily serving as oral supplements or food fortificants. These "food-grade" preparations exhibited inconsistent iron content (~10.5%) and variable solubility due to undefined stoichiometry and impurities. The 1990s marked a pivotal shift when Gupta et al. demonstrated that soluble ferric pyrophosphate could be administered via hemodialysate, spurring interest in pharmaceutical-grade synthesis. This led to the development of Ferric Pyrophosphate Citrate with defined molecular structure: an iron(III) complex coordinated by one pyrophosphate and two citrate ligands, validated through X-ray absorption spectroscopy [7] [2].
Table 1: Evolution of Ferric Pyrophosphate Synthesis
Era | Key Characteristics | Limitations |
---|---|---|
Mid-1800s | Robiquet/Chapman’s soluble ferric pyrophosphate; undefined mixtures | Poor batch-to-batch consistency; low iron content |
20th Century | Food-grade SFP (ferric pyrophosphate + sodium citrate); CAS 1332-96-3 | Yellow-green solids; 10.5% iron; variable solubility |
Post-2000 | Pharmaceutical-grade Ferric Pyrophosphate Citrate; Fe(III):pyrophosphate:citrate = 1:1:2 | Requires strict control of stoichiometry and crystallinity |
Industrial synthesis prioritizes cost efficiency and scalability, employing direct precipitation from ferric sulfate and sodium pyrophosphate in aqueous media. This yields micron-scale particles (average size: 2.5 µm) with solubility constraints, suitable for food fortification but inadequate for parenteral use. In contrast, pharmaceutical synthesis adheres to Good Manufacturing Practices (GMP) and involves:
Ferric Pyrophosphate Citrate’s solubility profile is pH-dependent and ligand-modifiable:
Table 2: Solubility Enhancement Strategies for Ferric Pyrophosphate Citrate
Condition | Solubility (mM Iron) | Mechanism |
---|---|---|
pH 1.0 | 0.50 | Acidic dissolution of pyrophosphate ligands |
pH 7.5 (alone) | 0.05 | Hydrolysis to insoluble Fe(OH)₃ |
pH 7.5 (with NaPP) | 0.50 | Anionic complex formation |
30% Ethanol/Water | >2.0 | Reduced dielectric constant; suppressed hydrolysis |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0